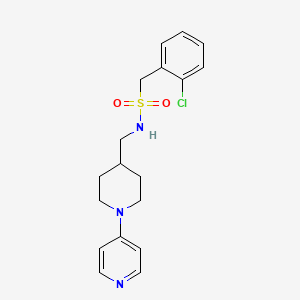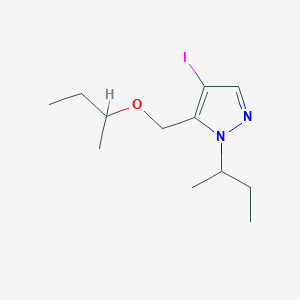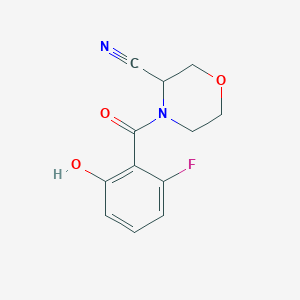
4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile (FHBM) is a chemical compound with potential applications in the field of medicinal chemistry. This compound has been synthesized and tested for its biological activity, and its mechanism of action has been studied extensively.
Mecanismo De Acción
4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile reduces inflammation and pain. 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile also inhibits the activity of beta-secretase, which is involved in the formation of amyloid beta plaques in the brain. By inhibiting beta-secretase, 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile reduces the accumulation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile has been shown to decrease the production of prostaglandins, which are involved in the inflammatory response. This reduction in inflammation can lead to a decrease in pain and swelling. 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile has also been shown to reduce the accumulation of amyloid beta plaques in the brain, which can slow the progression of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile is its potential as a lead compound for the development of new drugs. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of a variety of diseases. However, one limitation of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile. One area of research could be the development of new drugs based on 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile. Researchers could also study the effects of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile on other diseases, such as Parkinson's disease and multiple sclerosis. Another area of research could be the optimization of the synthesis method for 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile, in order to increase its yield and purity. Finally, researchers could investigate the mechanism of action of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile in more detail, in order to better understand how it works and how it can be used to treat disease.
Métodos De Síntesis
4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile can be synthesized through a multi-step process involving the reaction of 2-fluoro-6-hydroxybenzoic acid with morpholine, followed by the addition of cyanogen bromide. The resulting product is then purified through recrystallization to obtain pure 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile. This synthesis method has been optimized to yield high purity and high yields of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques in the brain.
Propiedades
IUPAC Name |
4-(2-fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c13-9-2-1-3-10(16)11(9)12(17)15-4-5-18-7-8(15)6-14/h1-3,8,16H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYSREAVOBBUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(C=CC=C2F)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)
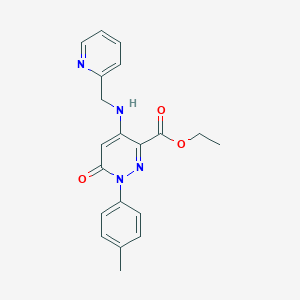
![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)
![3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)
![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)
![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)
![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)
![N-benzyl-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502735.png)
![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)
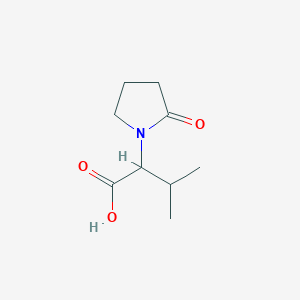
![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2502739.png)
